2-methyl-N',N'-diphenylbenzohydrazide
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Overview
Description
2-methyl-N',N'-diphenylbenzohydrazide, commonly known as BMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMDP is a synthetic compound that belongs to the class of benzohydrazides and has a molecular formula of C17H16N2O.
Mechanism of Action
The mechanism of action of BMDP is not fully understood. However, it has been proposed that BMDP induces apoptosis in cancer cells by activating the caspase-dependent pathway. BMDP also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, BMDP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
BMDP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BMDP inhibits the activity of acetylcholinesterase, which is important for cognitive function. BMDP has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, BMDP has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
BMDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. BMDP has also been found to exhibit good solubility in various solvents, which makes it easier to work with. However, the major limitation of BMDP is its potential toxicity. Therefore, it is important to handle BMDP with care and follow proper safety protocols.
Future Directions
There are several future directions for the research on BMDP. One potential direction is to investigate the structure-activity relationship of BMDP and its derivatives. This can help in the development of more potent and selective compounds for the treatment of cancer and other diseases. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of BMDP in vivo. This can help in the development of effective therapeutic strategies for the treatment of cancer and other diseases. Finally, the potential use of BMDP in material science and nanotechnology should also be explored. BMDP has been found to exhibit good solubility and stability, which makes it a potential candidate for various applications in material science and nanotechnology.
Conclusion:
In conclusion, BMDP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMDP exhibits cytotoxic activity against various cancer cell lines and has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BMDP has several advantages for lab experiments, but its potential toxicity should be taken into consideration. There are several future directions for the research on BMDP, which can help in the development of effective therapeutic strategies for the treatment of cancer and other diseases.
Synthesis Methods
BMDP is synthesized by reacting 2-methylbenzohydrazide with benzaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction to form BMDP. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
BMDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMDP has been investigated for its potential as an anti-cancer agent. It has been found that BMDP exhibits cytotoxic activity against various cancer cell lines such as MCF-7, HepG2, and HCT116. In addition, BMDP has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-N',N'-diphenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)20(23)21-22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLZTGLTNZBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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